molecular formula C16H10Cl2N2O2S B2942727 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate CAS No. 338399-14-7

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate

Cat. No. B2942727
CAS RN: 338399-14-7
M. Wt: 365.23
InChI Key: FCUUXCAIRJWAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate (5M2P-1,3T-4-yl 2,3-DCDBC) is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. 5M2P-1,3T-4-yl 2,3-DCDBC is a versatile compound that is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of thiazole derivatives, including structures similar to 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate, has been a subject of interest due to their potential in various fields of chemistry and biology. Thiazole and its derivatives are synthesized through various chemical reactions, offering insights into their chemical behavior and structural characteristics. For instance, studies on the thiazole biosynthetic enzyme THI1 from Arabidopsis thaliana have shed light on the thiazole moiety's biosynthesis in eukaryotes (Godoi et al., 2006). Such research provides a foundation for understanding the synthesis and applications of thiazole derivatives.

Chemical Reactivity and Applications

Thiazole derivatives exhibit a wide range of chemical reactivities, making them suitable for various applications, including the synthesis of polymers, ligands, and potential therapeutic agents. The reaction of thiazole compounds with different aldehydes, amines, or ammonia, as demonstrated by Asinger et al. (1982), showcases their versatility in producing a variety of chemically significant products (Asinger, Wadehn, & Giesbertz, 1982). This chemical diversity underscores the importance of thiazole derivatives in synthesizing new materials and compounds with potential industrial and pharmaceutical applications.

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has been a significant area of research, with various studies highlighting their effectiveness against bacterial and fungal strains. For example, a series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antibacterial activity, suggesting these structures as starting points for developing new antimycobacterial agents (Nural et al., 2018). Research in this domain demonstrates the potential of thiazole derivatives in addressing antibiotic resistance and developing new antimicrobial therapies.

properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)12-7-2-3-8-19-12)22-16(21)10-5-4-6-11(17)13(10)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUUXCAIRJWAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate

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